Cas no 1250626-84-6 (2-(2H-[1,2,4]triazol-3-yl)-pyrimidin-4-ylamine)

2-(2H-[1,2,4]triazol-3-yl)-pyrimidin-4-ylamine structure
1250626-84-6 structure
Product name:2-(2H-[1,2,4]triazol-3-yl)-pyrimidin-4-ylamine
CAS No:1250626-84-6
MF:C6H6N6
Molecular Weight:162.152
CID:2182173
PubChem ID:53350314

2-(2H-[1,2,4]triazol-3-yl)-pyrimidin-4-ylamine 化学的及び物理的性質

名前と識別子

    • 2-(2H-[1,2,4]triazol-3-yl)-pyrimidin-4-ylamine
    • 2-(1H-1,2,4-triazol-5-yl)pyrimidin-4-amine
    • C6H6N6
    • SB57034
    • 1250626-84-6
    • 2-(2H-[1,2,4]TRIAZOL-3-YL)-PYRIMIDIN-4-YLAMINE
    • AKOS015854822
    • DB-259966
    • 4-Pyrimidinamine, 2-(1H-1,2,4-triazol-5-yl)-
    • DTXSID60693593
    • AKOS011471758
    • インチ: InChI=1S/C6H6N6/c7-4-1-2-8-5(11-4)6-9-3-10-12-6/h1-3H,(H2,7,8,11)(H,9,10,12)
    • InChIKey: FJIVWDOIOFCJBJ-UHFFFAOYSA-N
    • SMILES: C1=CNC(=NC1=N)C2=NNC=N2

計算された属性

  • 精确分子量: 162.06539422Da
  • 同位素质量: 162.06539422Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 6
  • 重原子数量: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 151
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -0.4
  • トポロジー分子極性表面積: 93.4Ų

2-(2H-[1,2,4]triazol-3-yl)-pyrimidin-4-ylamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM167127-1g
2-(2H-[1,2,4]Triazol-3-yl)-pyrimidin-4-ylamine
1250626-84-6 95%
1g
$606 2023-03-07
Alichem
A089000974-1g
2-(1H-1,2,4-Triazol-5-yl)pyrimidin-4-amine
1250626-84-6 95%
1g
$624.80 2023-09-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1763902-1g
2-(1h-1,2,4-Triazol-5-yl)pyrimidin-4-amine
1250626-84-6 98%
1g
¥5399.00 2024-08-09
Chemenu
CM167127-1g
2-(2H-[1,2,4]Triazol-3-yl)-pyrimidin-4-ylamine
1250626-84-6 95%
1g
$660 2021-08-05

2-(2H-[1,2,4]triazol-3-yl)-pyrimidin-4-ylamine 関連文献

2-(2H-[1,2,4]triazol-3-yl)-pyrimidin-4-ylamineに関する追加情報

Introduction to 2-(2H-[1,2,4]triazol-3-yl)-pyrimidin-4-ylamine (CAS No. 1250626-84-6)

2-(2H-[1,2,4]triazol-3-yl)-pyrimidin-4-ylamine is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound, identified by its CAS number 1250626-84-6, belongs to a class of molecules that integrate the functionalities of both triazole and pyrimidine rings, making it a promising candidate for further investigation in drug discovery and development.

The molecular structure of 2-(2H-[1,2,4]triazol-3-yl)-pyrimidin-4-ylamine consists of a pyrimidine core substituted with an amine group at the 4-position and a triazole ring attached at the 3-position of the pyrimidine. This arrangement creates a scaffold that is conducive to interactions with biological targets, such as enzymes and receptors, which are critical in modulating various physiological processes. The presence of both nitrogen-rich heterocycles suggests that this compound may exhibit a range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for therapeutic applications. The combination of triazole and pyrimidine moieties has been particularly explored due to their ability to form stable complexes with biological targets and their potential to cross the blood-brain barrier. Studies have shown that such compounds can interfere with key metabolic pathways involved in disease progression, making them valuable tools in the fight against various disorders.

One of the most compelling aspects of 2-(2H-[1,2,4]triazol-3-yl)-pyrimidin-4-ylamine is its potential as a lead compound for drug development. Researchers have leveraged computational methods and high-throughput screening techniques to identify derivatives of this molecule that may enhance its efficacy and reduce potential side effects. These efforts have led to the discovery of several analogs that show promising activity against drug-resistant pathogens and tumors.

The synthesis of 2-(2H-[1,2,4]triazol-3-yl)-pyrimidin-4-ylamine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the formation of the triazole ring through cycloaddition reactions between azides and alkynes. Subsequently, the pyrimidine ring is introduced via condensation reactions with appropriate precursors. The final step involves functionalizing the 4-position of the pyrimidine with an amine group through nucleophilic substitution or other suitable methods.

From a chemical biology perspective, 2-(2H-[1,2,4]triazol-3-yl)-pyrimidin-4-ylamine has been investigated for its interactions with enzymes such as kinases and phosphodiesterases. These enzymes play crucial roles in cell signaling pathways that are dysregulated in diseases like cancer and inflammation. By binding to these targets, 2-(2H-[1,2,4]triazol-3-yl)-pyrimidin-4-ylamine and its derivatives may modulate signaling cascades that lead to disease progression.

Moreover, the structural features of this compound make it an attractive candidate for developing prodrugs that can be activated inside the body to release active therapeutic agents. Prodrug strategies are particularly useful for improving bioavailability and reducing toxicity associated with small molecule drugs. By designing prodrugs based on 2-(2H-[1,2,4]triazol-3-yl)-pyrimidin-4-ylamine, researchers aim to enhance therapeutic outcomes while minimizing adverse effects.

Recent advances in medicinal chemistry have enabled the exploration of novel synthetic routes that improve the accessibility and scalability of producing 2-(2H-[1,2,4]triazol-3-yl)-pyrimidin-4-ylamine derivatives. Techniques such as flow chemistry and biocatalysis have been employed to streamline synthetic processes and reduce environmental impact. These innovations not only accelerate drug discovery but also contribute to sustainable practices in pharmaceutical manufacturing.

The pharmacokinetic properties of 2-(2H-[1,2,4]triazol-3-ylyl)-pyrimidinamino are also under scrutiny to optimize its delivery systems. Researchers are investigating formulations such as nanoparticles and liposomes that can enhance targeted delivery to specific tissues or organs. Such approaches could improve therapeutic efficacy while minimizing systemic side effects.

In conclusion, 12506626-84-6 (CAS No.) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of heterocyclic moieties positions it as a valuable scaffold for developing novel therapeutics targeting various diseases. As research continues to uncover new applications for this molecule, 12506626-84-6 (CAS No.) is poised to play a pivotal role in advancing drug discovery efforts worldwide.

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